1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxy linker, and a dimethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions to form 2-(4-chlorophenoxy)ethanol.
Introduction of the Piperidinyl Group: The next step involves the reaction of 2-(4-chlorophenoxy)ethanol with 3,5-dimethylpiperidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired intermediate.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 2-chloropropanol under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or piperidinyl moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition or activation of signaling cascades, alteration of gene expression, or modulation of cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Bromophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2-(4-Methylphenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2-(4-Fluorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2-(4-Chlorophenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO3.ClH/c1-14-9-15(2)11-20(10-14)12-17(21)13-22-7-8-23-18-5-3-16(19)4-6-18;/h3-6,14-15,17,21H,7-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQUAIWRZVELIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCCOC2=CC=C(C=C2)Cl)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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